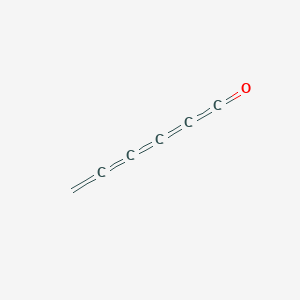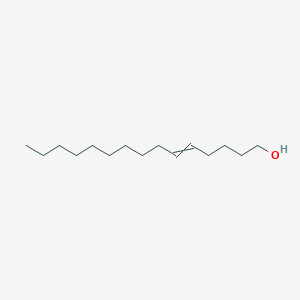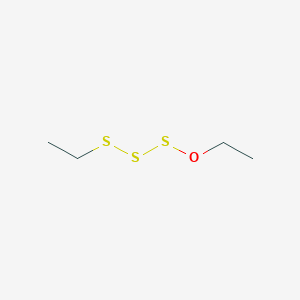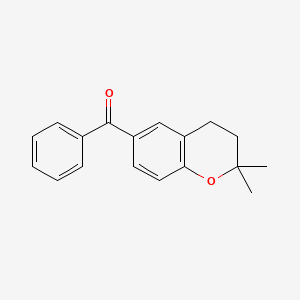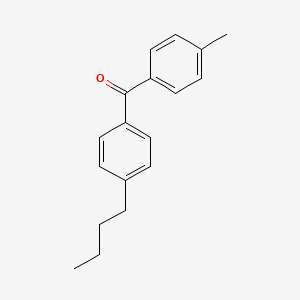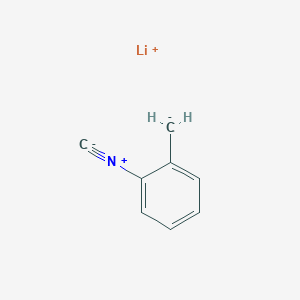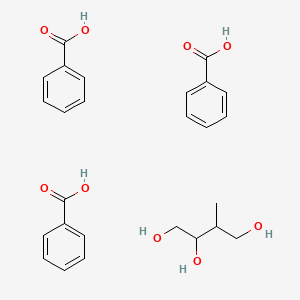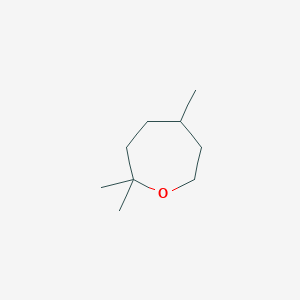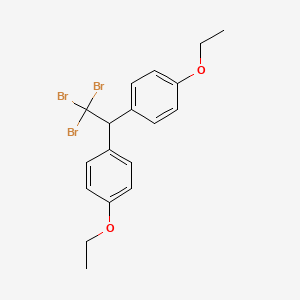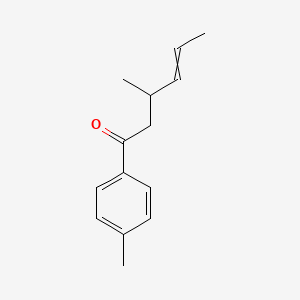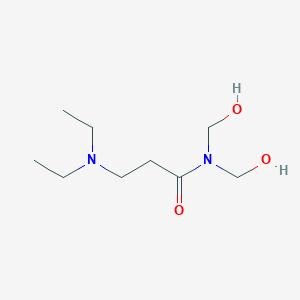
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is a synthetic organic compound It is characterized by its unique structure, which includes diethyl groups and hydroxymethyl functionalities attached to a beta-alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide typically involves the reaction of beta-alanine with diethylamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps including amide formation and hydroxymethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The diethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The diethyl groups may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-beta-alaninamide: Lacks the hydroxymethyl groups, which may affect its reactivity and applications.
N,N-Bis(hydroxymethyl)-beta-alaninamide: Lacks the diethyl groups, which may influence its solubility and biological activity.
Uniqueness
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is unique due to the presence of both diethyl and hydroxymethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
63425-19-4 |
|---|---|
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(diethylamino)-N,N-bis(hydroxymethyl)propanamide |
InChI |
InChI=1S/C9H20N2O3/c1-3-10(4-2)6-5-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3 |
InChI Key |
UFMUVBIBPDALSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)N(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



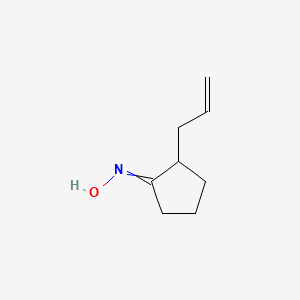
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
